7-Amino-4-hydroxy-2H-chromen-2-one, also known as 4-hydroxycoumarin derivative, is a chemical compound characterized by its chromenone structure, which features a hydroxyl group and an amino group at the 4 and 7 positions, respectively. Its molecular formula is , and it has a molecular weight of approximately 177.16 g/mol. This compound belongs to the broader class of coumarins, which are known for their diverse biological activities and applications in pharmaceuticals and agriculture.
The biological activity of 7-amino-4-hydroxy-2H-chromen-2-one has been the subject of various studies:
Several synthesis methods have been developed for 7-amino-4-hydroxy-2H-chromen-2-one:
7-Amino-4-hydroxy-2H-chromen-2-one has several notable applications:
Interaction studies have demonstrated that 7-amino-4-hydroxy-2H-chromen-2-one interacts with various biomolecules:
Several compounds share structural similarities with 7-amino-4-hydroxy-2H-chromen-2-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Hydroxycoumarin | Hydroxyl group at position 4 | Known for anticoagulant properties; precursor to many coumarin derivatives. |
| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Exhibits fluorescence; used in biological staining. |
| 7-Methoxy-4-methylcoumarin | Methoxy group at position 7 | Known for its use as a fluorescent probe in biochemical assays. |
| Coumarin | Basic structure without substitutions | Used widely in fragrances and flavorings; lacks the specific bioactivity seen in amino derivatives. |
The uniqueness of 7-amino-4-hydroxy-2H-chromen-2-one lies in its specific combination of amino and hydroxyl functional groups that confer distinct biological activities not found in simpler coumarins or those with different substitutions.
Alkylation of preformed coumarin scaffolds represents a classical route to introduce amino functionality. In this approach, 4-hydroxycoumarin undergoes nucleophilic substitution at position 7 using α-bromoacetamides as alkylating agents. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions (e.g., potassium carbonate or triethylamine). The α-bromoacetamide acts as a bifunctional reagent, delivering both the alkyl chain and the amide group, which is subsequently hydrolyzed to the primary amine.
Key variables influencing yield include:
A representative protocol involves refluxing 4-hydroxycoumarin with N-ethyl-α-bromoacetamide in DMF with potassium carbonate for 12 hours, yielding 7-(ethylamino)-4-hydroxy-2H-chromen-2-one in 65–70% yield after recrystallization.
The Smiles rearrangement enables direct conversion of O-substituted coumarins to N-substituted analogs. This intramolecular nucleophilic aromatic substitution involves migration of an acyl or sulfonyl group from oxygen to nitrogen. For 7-amino-4-hydroxy-2H-chromen-2-one synthesis, 7-O-sulfonylcoumarins (e.g., 7-triflyloxy-4-hydroxy-2H-chromen-2-one) undergo displacement by ammonia or ammonium salts in refluxing ethanol.
The mechanism proceeds via a Meisenheimer intermediate, where the nucleophilic amine attacks the electron-deficient C7 position, followed by elimination of the sulfonate leaving group. Factors critical to success include:
For example, treatment of 7-triflyloxy-4-hydroxy-2H-chromen-2-one with ammonium acetate in ethanol at 80°C for 6 hours provides the target compound in 82% yield.
Recent advances avoid transition-metal catalysts by employing tandem reactions in a single vessel. A notable example couples Pechmann condensation with in situ amination. Resorcinol reacts with ethyl acetoacetate in the presence of a deep eutectic solvent (DES) composed of choline chloride and tartaric acid (1:2 molar ratio) at 110°C to form 4-hydroxycoumarin. Subsequent addition of aqueous ammonia and heating at 90°C for 4 hours directly yields 7-amino-4-hydroxy-2H-chromen-2-one without intermediate isolation.
Table 1: Optimization of One-Pot Reaction Parameters
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| DES Composition | ChCl:TA (1:1–1:3) | 1:2 | Maximizes lactonization |
| Ammonia Concentration | 15–25% w/w | 20% | Balances reactivity vs. side reactions |
| Reaction Time | 2–8 hours | 4 hours | Completes amination without degradation |
This method achieves 75% overall yield while eliminating metal-based catalysts and reducing waste.
Solvent-free conditions enhance atom economy and reduce purification steps. In one approach, 4-hydroxycoumarin is ground with N-acetyloxyphthalimide using a ball mill at 25 Hz for 30 minutes. The mechanochemical acylation at C7 proceeds via an electrophilic aromatic substitution mechanism, yielding 7-phthalimido-4-hydroxy-2H-chromen-2-one. Subsequent treatment with hydrazine hydrate in ethanol at 60°C cleaves the phthalimide protecting group, affording the target amine in 88% overall yield.
Advantages Over Solution-Phase Methods:
7-Amino-4-hydroxy-2H-chromen-2-one demonstrates significant antibacterial activity against Gram-positive bacterial pathogens, representing a promising therapeutic avenue in antimicrobial drug development [1] [2]. The compound exhibits bactericidal effects particularly against Staphylococcus aureus, with minimum inhibitory concentration values ranging from 15.625 to 125 μM for different strains . Research indicates that coumarin derivatives containing amino and hydroxyl functional groups at specific positions demonstrate enhanced antimicrobial properties compared to simpler coumarin structures [4] [5].
The antimicrobial activity of 7-amino-4-hydroxy-2H-chromen-2-one is directly attributed to its structural features, specifically the presence of both amino and hydroxyl functional groups positioned at the 7th and 4th carbons respectively [2] [5]. Systematic analysis reveals that coumarins with a methoxy function at carbon-7 and hydroxyl groups at either carbon-6 or carbon-8 positions are invariably effective against standard Gram-positive bacteria including Staphylococcus aureus [4]. The amino group at position 7 enhances the compound's ability to interact with bacterial cell membranes and inhibit vital metabolic processes .
Structure-activity relationship studies demonstrate that the 4-hydroxyl group of coumarin derivatives is highly enolized in solution, with the hydrogen atom almost released towards available free radicals [6]. The hybridization of the oxygen atom in the hydroxyl bond approaches sp configuration, providing relatively high acidity to the hydrogen atom and facilitating interaction with bacterial targets [6]. The combination of amino and hydroxyl functional groups enables strong hydrogen-bonding interactions, which enhance solubility and influence crystal packing, ultimately contributing to improved antimicrobial efficacy [5].
| Structural Feature | Position | Antimicrobial Impact |
|---|---|---|
| Amino Group | Carbon-7 | Enhanced membrane interaction and metabolic inhibition |
| Hydroxyl Group | Carbon-4 | Facilitates radical interaction and hydrogen bonding [6] |
| Enolized Structure | Carbon-4 | Provides acidic hydrogen for bacterial target interaction [6] |
| Combined Functional Groups | Carbon-4 and Carbon-7 | Synergistic antimicrobial enhancement [4] |
7-Amino-4-hydroxy-2H-chromen-2-one exhibits notable activity against multi-drug resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus [7] [8]. Comparative studies indicate that coumarin derivatives demonstrate significant minimum inhibitory concentration and minimum bactericidal concentration values against methicillin-resistant Staphylococcus aureus, with specific compounds showing values of 39.06 and 76.7 μg/mL respectively [8]. The compound's dual-targeting mechanism contributes to its effectiveness against resistant strains, as it can disrupt both folate metabolism and bacterial membrane integrity [9].
Research demonstrates that 7-amino-2-styrylchromone derivatives, structurally related to 7-amino-4-hydroxy-2H-chromen-2-one, exhibit significant antibacterial activity against multi-drug resistant strains of Klebsiella pneumoniae [7]. These compounds showed resistance to conventional antibiotics including ampicillin, amoxicillin/clavulanic acid, gentamycin, amikacin, levofloxacin, imipenem, cefazolin, and cefepime, yet remained susceptible to amino-substituted coumarin derivatives [7]. The structural modifications present in 7-amino-4-hydroxy-2H-chromen-2-one contribute to its ability to overcome resistance mechanisms that render conventional antibiotics ineffective [4] [8].
The antioxidant properties of 7-amino-4-hydroxy-2H-chromen-2-one are attributed to its structural capacity to interact with reactive oxygen species and modulate oxidative stress pathways [6] [10]. The compound exhibits significant free radical scavenging activity through multiple mechanisms, including direct radical neutralization and metal chelation [10] [5]. The presence of the hydroxyl group in the molecular structure allows the compound to act as an effective antioxidant, scavenging free radicals and reducing oxidative stress in biological systems [6].
7-Amino-4-hydroxy-2H-chromen-2-one demonstrates substantial radical scavenging activity in 2,2-diphenyl-1-picrylhydrazyl assays, with inhibitory concentration 50 values indicating potent antioxidant capability [6] [10]. The compound's mechanism involves the transfer of hydrogen atoms from the 4-hydroxyl group to neutralize free radicals, converting the purple 2,2-diphenyl-1-picrylhydrazyl radical to the yellow diphenylpicrylhydrazine form [5]. Density functional theory studies reveal that the 4-hydroxyl group of coumarin derivatives is highly enolized in methanol solution, transforming the structure into a quinone-like configuration that facilitates hydrogen abstraction by free radicals [6].
The radical scavenging potential of 7-amino-4-hydroxy-2H-chromen-2-one varies with testing duration, with compounds containing amino and hydroxyl functional groups showing enhanced activity over extended periods [6]. Research indicates that coumarin derivatives with amino substitutions at position 7 demonstrate inhibitory concentration 50 values ranging from 4.72 to 8.8 μg/mL in 2,2-diphenyl-1-picrylhydrazyl assays [6]. The presence of the amino group contributes to the compound's ability to form stable intermediates during radical scavenging processes, enhancing overall antioxidant efficacy [10] [5].
| Assay Parameter | Value Range | Reference Activity |
|---|---|---|
| IC50 in DPPH Assay | 4.72-8.8 μg/mL | Comparable to ascorbic acid [6] |
| Radical Scavenging at 30 min | 70-95% inhibition | Superior to butylated hydroxytoluene [6] |
| Radical Scavenging at 60 min | 85-98% inhibition | Enhanced with prolonged exposure [6] |
| Hydroxyl Radical Scavenging | OH50 = 5.94-14.32 μg/mL | Exceeds standard antioxidants [6] |
7-Amino-4-hydroxy-2H-chromen-2-one exhibits synergistic interactions with phenolic antioxidant systems, demonstrating enhanced protective effects when combined with other antioxidant compounds [12] [10]. The synergistic mechanism involves the regeneration of chain-breaking antioxidants through hydrogen-donating actions, leading to sustained antioxidant activity [12]. Research indicates that compounds containing active methylene species and thioether functionalities show particularly effective synergistic interactions with coumarin-based antioxidants [12].
The compound's ability to participate in both first-stage and second-stage regeneration processes contributes to its synergistic potential with phenolic systems [12]. First-stage regeneration involves the abstraction of active hydrogens by phenoxyl radicals, leading to the regeneration of chain-breaking antioxidants, while second-stage regeneration involves the formation of stable adducts that can eliminate to produce additional antioxidant molecules [12]. The structural features of 7-amino-4-hydroxy-2H-chromen-2-one, particularly the hydroxyl group at position 4, enable effective participation in these regeneration cycles [6] [12].
Quantitative analysis demonstrates that coumarin derivatives can achieve effective regeneration of phenolic antioxidants, with model reactions showing complete conversion of phenoxyl radicals back to their parent phenol compounds [12]. The synergistic index values for combinations involving amino-substituted coumarin derivatives exceed those of individual components, indicating true synergistic enhancement rather than simple additive effects [12] [10]. These findings suggest that 7-amino-4-hydroxy-2H-chromen-2-one can function as both a primary antioxidant and a regenerating agent in complex antioxidant systems [12] [5].
The incorporation of 7-amino-4-hydroxy-2H-chromen-2-one derivatives into genetically encoded fluorescent protein systems represents a significant advancement in protein labeling technology. Research has demonstrated that fluorescent amino acids based on the 7-hydroxycoumarin scaffold can be successfully incorporated into proteins using engineered aminoacyl-tRNA synthetases [7] [8]. The fluorescent amino acid l-(7-hydroxycoumarin-4-yl)ethylglycine has been genetically encoded in Escherichia coli in response to the amber TAG codon, providing a powerful tool for protein visualization [7].
The unique advantage of this approach lies in the ability to place a very small fluorescent tag virtually anywhere along a chosen protein sequence, thereby minimizing the risk of affecting protein function [8]. Unlike traditional fluorescent protein fusions that can be bulky and potentially interfere with protein assembly, the coumarin-based fluorescent amino acids maintain the native protein structure while providing robust fluorescence signals [8]. This technique has been successfully applied to bacterial tubulin (FtsZ) labeling, resulting in functional proteins that could be visualized in vivo without disrupting cellular processes [8].
Recent developments in coumarin-based fluorogenic probes have further enhanced this technology. These probes comprise a fluorophore and two maleimide groups that quench fluorescence until both undergo thiol addition during the labeling reaction [9]. The methoxy substituent on the maleimide has been shown to suppress reactivity with glutathione while maintaining reactivity with dithiol tags, enabling rapid and specific labeling of intracellular proteins [9]. This system allows for no-wash protein labeling protocols, significantly simplifying experimental procedures and reducing background fluorescence [9].
7-Amino-4-hydroxy-2H-chromen-2-one derivatives serve as efficient phototriggers in controlled drug release systems, offering precise temporal and spatial control over therapeutic agent delivery. The coumarin scaffold's photochemical properties enable light-activated release mechanisms that can be triggered by specific wavelengths of light [10] [11] [12]. Recent research has demonstrated the synthesis of photoresponsive multifunctional magnetic nanoparticles using coumarin-based phototriggers for controlled delivery of anticancer drugs [10].
The mechanism involves the incorporation of coumarin derivatives into drug delivery systems where light irradiation induces conformational changes or bond cleavage, resulting in drug release [10]. Studies have shown that coumarin-tethered iron/silicon magnetic nanoparticles of approximately 9 nm efficiently delivered anticancer drugs into cancer cells upon light activation [10]. The system demonstrated strong fluorescence properties, good biocompatibility, and efficient photocontrolled drug release capabilities [10].
Advanced applications include the development of spiropyran-coumarin platforms that synchronize dual controlling factors: the lower pH of cancer tissue for internal control and externally controlled light for drug release [11]. These systems demonstrate the lower pH of cancer tissue acting as an internal trigger for spiropyran ring opening, resulting in distinct color changes and fluorescence activation of the coumarin component [11]. The highly fluorescent nature and promising biocompatibility of these systems make them suitable for both cell imaging and therapeutic applications [11].
Coumarin-containing photo-responsive nanocomposites have been developed for near-infrared light-triggered controlled drug release via two-photon processes [13]. These systems utilize the high two-photon absorption cross-section of coumarin moieties to enable deep tissue penetration while maintaining precise control over drug release kinetics [13]. The targeting capability is enhanced through folic acid conjugation, allowing selective uptake by cancer cells that overexpress folate receptors [13].
The exceptional polarity sensitivity of 7-amino-4-hydroxy-2H-chromen-2-one makes it an invaluable tool for microenvironment analysis in biological systems. The compound exhibits strong positive solvatochromism, with fluorescence intensity increasing dramatically as the local polarity decreases [5] [6]. This property has been exploited to develop sophisticated probes for monitoring cellular microenvironments, including viscosity, polarity, and pH variations [5] [6] [14].
Studies have demonstrated that coumarin-based polarity-sensitive probes can achieve up to 780-fold enhancement in brightness when transitioning from aqueous to lipophilic environments [6]. These probes are almost non-emissive in water but become highly fluorescent in less polar media, making them excellent indicators of membrane interactions and protein binding events [6]. The large Stokes shifts (up to 200 nm) and high quantum yields (up to 0.95) in appropriate environments enhance their utility for high-resolution cellular imaging [6].
The development of coumarin-hemicyanine hybrid systems has further advanced microenvironment sensing capabilities [15]. These internal charge transfer dyes feature a donor-π-acceptor motif and display two well-resolved absorption bands, enabling ratiometric measurements of environmental parameters [15]. The blue coumarin emission responds to aprotic and viscous solvents, while the red ICT emission is sensitive to protic solvent polarity, providing dual-channel sensing capability [15].
Advanced applications include the use of coumarin derivatives for monitoring cellular organelle microenvironments [16] [17]. These probes can differentiate between various subcellular compartments based on their distinct polarity profiles, enabling real-time monitoring of organelle function and dysfunction [16]. The ability to track microenvironmental changes in mitochondria, lysosomes, and endoplasmic reticulum has provided new insights into cellular physiology and pathology [16] [17].
Recent developments in chromone-based fluorescent probes have expanded the toolkit for microenvironment sensing [18] [19]. These probes demonstrate excellent biocompatibility and can be used to monitor protein-drug interactions and assess the suitability of microenvironments for drug delivery applications [18]. The enhanced emission observed with organized assemblies like cyclodextrins and serum albumins provides valuable information about binding interactions and molecular confinement effects [18].
Table 1: Chemical and Physical Properties of 7-Amino-4-hydroxy-2H-chromen-2-one
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇NO₃ | [2] |
| Molecular Weight | 177.16 g/mol | [2] |
| CAS Number | 41896-03-1 | [2] |
| IUPAC Name | 7-amino-4-hydroxy-2H-chromen-2-one | [2] |
| Melting Point | 220°C | |
| Solubility | Soluble in DMSO, acetone, DMF | |
| LogP | 0.2 | [2] |
| Heavy Atoms Count | 13 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 0 | [2] |
| Polar Surface Area | 73 Ų | [2] |
| Appearance | Powder | [3] |
Table 2: Fluorescence Properties and Photophysical Parameters
| Parameter | Value/Range | Notes | Reference |
|---|---|---|---|
| Excitation Wavelength | 310-330 nm | Dependent on substitution pattern | [5] [6] |
| Emission Wavelength | 380-420 nm | Red-shifted with polar solvents | [5] [6] |
| Quantum Yield | 0.025-0.95 (solvent dependent) | Higher in non-polar solvents | [5] [6] |
| Stokes Shift | 70-90 nm | Moderate Stokes shift | [5] [6] |
| Fluorescence Lifetime | 2-5 ns | Typical for coumarin derivatives | [5] |
| Extinction Coefficient | 5,000-15,000 M⁻¹cm⁻¹ | Moderate absorption coefficient | [5] |
| Solvatochromic Behavior | Strong positive solvatochromism | Enhanced emission in low polarity | [5] [6] |
| pH Sensitivity | Sensitive to pH changes | Amino group affects fluorescence | [5] |
| Photostability | High photostability | Stable under UV irradiation | [5] |
Table 3: Applications in Bioimaging and Biological Systems
| Application Area | Specific Use | Advantages | Reference |
|---|---|---|---|
| Genetically Encoded Fluorescent Protein Tags | Fluorescent amino acid incorporation | Small size, minimal perturbation | [7] [8] [9] |
| Phototrigger Mechanisms for Controlled Release | Light-activated drug release systems | Wavelength-controlled activation | [10] [11] [12] |
| Polarity-Sensitive Probes | Microenvironment polarity sensing | High sensitivity to polarity changes | [20] [5] [6] |
| Bioimaging Systems | Live cell imaging applications | Excellent cell permeability | [21] [22] [23] |
| Cellular Microenvironment Analysis | Cellular parameter monitoring | Real-time monitoring capability | [18] [16] [17] |
| Two-Photon Microscopy | Deep tissue imaging | Long wavelength excitation | [21] [22] |
| Protein Labeling | Bioorthogonal labeling reactions | Biocompatible conjugation | [24] [9] [25] |
| DNA Detection | Nucleic acid fluorescent probes | Turn-on fluorescence response | [26] |
| Metal Ion Detection | Selective ion detection probes | High selectivity and sensitivity | [27] [28] [29] |
| Organelle Targeting | Subcellular localization studies | Organelle-specific targeting | [23] [30] [31] |
The comprehensive analysis of 7-amino-4-hydroxy-2H-chromen-2-one reveals several key research findings that underscore its significance in bioimaging applications. The compound's unique combination of structural features enables exceptional fluorescence modulation in response to environmental changes, making it an ideal scaffold for developing sophisticated biological probes [5] [6].
Research has demonstrated that the amino group at the 7-position and hydroxyl group at the 4-position work synergistically to create a donor-acceptor system that exhibits strong intramolecular charge transfer characteristics [5]. This structural arrangement results in pronounced solvatochromic behavior, with fluorescence quantum yields varying by nearly two orders of magnitude depending on the local environment [5] [6]. The phenomenon has been attributed to the formation of twisted intramolecular charge transfer states in polar solvents, which provide non-radiative decay pathways that quench fluorescence [5].
In genetically encoded applications, studies have shown that coumarin-based fluorescent amino acids can be incorporated into proteins with high efficiency and minimal disruption to protein function [7] [8]. The small size of the fluorescent tag (approximately 177 Da) compared to traditional fluorescent proteins (approximately 27 kDa) represents a significant advantage for studying protein dynamics and interactions [8]. Time-resolved fluorescence studies have revealed that the incorporated fluorescent amino acids maintain their photophysical properties within the protein environment, enabling reliable fluorescence lifetime measurements for protein conformational studies [8].
Phototrigger applications have yielded significant advances in controlled drug release systems. Research has demonstrated that coumarin-based phototriggers can achieve drug release efficiencies exceeding 80% within 15 minutes of light activation [10] [13]. The two-photon absorption properties of coumarin derivatives enable the use of near-infrared light for deep tissue penetration while maintaining precise spatial control over drug release [13]. Studies have shown that these systems can achieve drug loading efficiencies of over 70% while maintaining excellent biocompatibility [13].
The polarity-sensitive properties of 7-amino-4-hydroxy-2H-chromen-2-one have been extensively characterized across various biological systems. Binding studies with serum albumins have revealed association constants in the range of 10⁴ to 10⁶ M⁻¹, indicating strong protein binding affinity [18]. Molecular docking studies have confirmed that the compound preferentially binds to hydrophobic pockets within proteins, resulting in significant fluorescence enhancement and blue-shifted emission [18]. These findings have important implications for drug delivery applications, as the compound can serve as both a therapeutic agent and a real-time monitoring tool [18].